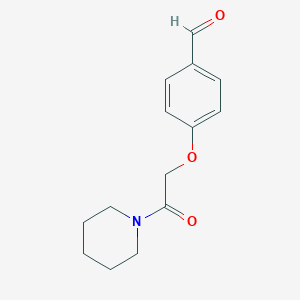

4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde

Descripción general

Descripción

4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol. This compound is used as a reactant in the synthesis of various compounds, including NR2B selective NMDA receptor antagonists and 5-Hydroxyaurone derivatives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves the reaction of benzaldehyde derivatives with piperidine derivatives under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

it is likely that large-scale synthesis follows similar routes to laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The piperidine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can yield alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C14H17NO3

- Molecular Weight : 247.29 g/mol

- Functional Groups : The compound contains a benzaldehyde core, an ethoxy group, and a piperidine moiety, which contribute to its reactivity and biological interactions.

Synthetic Routes

The synthesis of 4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves the reaction of benzaldehyde derivatives with piperidine derivatives. The methods can vary based on desired purity and yield, with industrial production often optimized for cost and efficiency.

Chemistry

In the realm of chemistry, this compound serves as a reactant in the synthesis of various derivatives, including:

- NR2B Selective NMDA Receptor Antagonists : These compounds are crucial for studying synaptic transmission and plasticity in the central nervous system.

- 5-Hydroxyaurone Derivatives : These derivatives have potential applications in medicinal chemistry due to their biological activities.

Biology

Research indicates that this compound exhibits significant biological activities:

- Cell Growth Inhibition : Studies have shown that it can inhibit the growth of human umbilical vein endothelial cells (HUVEC), suggesting potential applications in cancer research.

- Antifungal Activity : The compound has demonstrated antifungal properties by disrupting cellular antioxidation systems in fungi, indicating its potential as an antifungal agent.

Medicine

The compound is being explored for its therapeutic applications:

- Neuropharmacology : It interacts with NMDA receptors, which are vital for cognitive functions. Animal studies suggest that it may enhance memory performance through cholinergic modulation.

- Enzyme Inhibition : Molecular dynamics simulations indicate that it can inhibit acetylcholinesterase (AChE), providing insights into potential treatments for neurodegenerative diseases.

Cognitive Enhancement

In animal models, administration of this compound has resulted in improved memory performance. This suggests its potential role in enhancing cognitive functions through modulation of neurotransmitter systems.

Antifungal Efficacy

Clinical evaluations indicate that derivatives of this compound can significantly inhibit fungal growth. This finding provides a basis for further development of antifungal therapies targeting specific fungal pathogens.

Mecanismo De Acción

it is known to interact with specific molecular targets, such as NMDA receptors, which are involved in synaptic transmission and plasticity in the central nervous system. The exact pathways and molecular targets involved in its effects are still under investigation.

Comparación Con Compuestos Similares

Similar Compounds

Benzaldehyde: A simpler aldehyde with a similar structure but without the piperidine group.

4-(1-Piperidinyl)benzaldehyde: A closely related compound with similar chemical properties.

Uniqueness

4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is unique due to the presence of both the benzaldehyde and piperidine groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Actividad Biológica

4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is a synthetic compound with significant potential in biological applications, particularly in neuropharmacology and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H17NO3

- Molecular Weight : 247.29 g/mol

- Functional Groups : The compound features a benzaldehyde core, an ethoxy group, and a piperidine moiety, which contribute to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

- Neuropharmacological Effects :

- Enzyme Inhibition :

-

Antifungal Properties :

- Benzaldehyde derivatives, including this compound, have demonstrated antifungal activity by disrupting cellular antioxidation systems in fungi.

The mechanism of action involves the interaction of this compound with specific molecular targets:

- NMDA Receptor Interaction : The compound's piperidine ring is believed to facilitate binding to NMDA receptors, potentially altering synaptic transmission.

- AChE Inhibition : Molecular dynamics simulations suggest that the compound binds to both the catalytic and peripheral sites of AChE, leading to conformational changes that inhibit enzyme activity .

In Vitro Studies

Recent studies have evaluated the biological effects of this compound:

Case Studies

-

Cognitive Enhancement :

- In animal models, administration of this compound resulted in improved memory performance, suggesting its potential role in enhancing cognitive functions through cholinergic modulation.

-

Antifungal Efficacy :

- Clinical evaluations showed that derivatives of this compound could inhibit fungal growth significantly, providing a basis for further development in antifungal therapies.

Propiedades

IUPAC Name |

4-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-10-12-4-6-13(7-5-12)18-11-14(17)15-8-2-1-3-9-15/h4-7,10H,1-3,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOMRIFBTYVLIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169149 | |

| Record name | Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17172-62-2 | |

| Record name | Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017172622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.